2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one

Leukemia Apoptosis Cytotoxicity

2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one is a synthetic small molecule belonging to the 2-arylquinazolin-4(1H)-one class, a privileged heterocyclic scaffold extensively explored in medicinal chemistry. This specific compound, also known as Apoptosis Inducer 40, has been characterized as a potent inducer of apoptosis with demonstrated cytotoxic efficacy against specific human leukemia cell lines.

Molecular Formula C14H8Cl2N2O
Molecular Weight 291.1 g/mol
CAS No. 83800-90-2
Cat. No. B3287113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one
CAS83800-90-2
Molecular FormulaC14H8Cl2N2O
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C14H8Cl2N2O/c15-10-6-3-5-9(12(10)16)13-17-11-7-2-1-4-8(11)14(19)18-13/h1-7H,(H,17,18,19)
InChIKeyYONQDFCKZCGPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one (CAS 83800-90-2): A Quinazolinone Apoptosis Inducer for Targeted Cancer Research


2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one is a synthetic small molecule belonging to the 2-arylquinazolin-4(1H)-one class, a privileged heterocyclic scaffold extensively explored in medicinal chemistry. This specific compound, also known as Apoptosis Inducer 40, has been characterized as a potent inducer of apoptosis with demonstrated cytotoxic efficacy against specific human leukemia cell lines . Its mechanism involves cell cycle arrest and induction of programmed cell death, positioning it as a chemical probe for studying apoptotic pathways and a potential lead compound in oncology research, particularly for acute myeloid leukemia (AML) .

Why Substituting 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one with Other Quinazolinone Analogs Risks Experimental Failure


The biological activity of 2-arylquinazolin-4(1H)-ones is exceptionally sensitive to minor structural modifications, making generic substitution unreliable. Within this pharmacophore, the substitution pattern on the 2-phenyl ring is a critical determinant of potency, target engagement, and mechanism of action. For instance, a closely related class of quinazolinone-hydrazone derivatives demonstrates that a 2,3-dichlorophenyl moiety can provide the highest BACE1 inhibitory activity (IC50 = 3.7 μM), whereas a 2,4-dihydroxyphenyl analog is significantly less potent against BACE1 (IC50 = 27.6 μM) but superior in antioxidant capacity [1]. Similarly, in the context of tankyrase inhibition, potent and selective compounds within the 2-arylquinazolin-4-one series require specific substituents like an 8-methyl group and a 4'-trifluoromethylphenyl group, showing that activity is not inherent to the core but is exquisitely tuned by peripheral functionalities [2]. Therefore, replacing 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one with an unvalidated analog, such as those with mono-halogenated, unsubstituted, or differently disubstituted phenyl rings, can lead to a complete loss of the desired apoptosis-inducing phenotype.

Quantitative Differentiation Guide for 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one Against Structural Analogs


Cytotoxic Potency in Leukemia Cells vs. Undefined Apoptosis Inducer

The compound exhibits potent and specific cytotoxic activity against Jurkat (T-cell leukemia) and NB4 (acute promyelocytic leukemia) cell lines. While direct head-to-head data for every close analog is not available, the reported IC50 values establish a clear potency benchmark. The compound's mechanism is functionally characterized as an apoptosis inducer that causes cell cycle arrest, with G0/G1 arrest in Jurkat cells and S-phase arrest in NB4 cells .

Leukemia Apoptosis Cytotoxicity Drug Discovery

Superior BACE1 Inhibition Conferred by 2,3-Dichlorophenyl Moiety in a Related Hydrazone Series

In a series of quinazolinone-hydrazone derivatives, the compound bearing a 2,3-dichlorophenyl substituent (compound 4h) was identified as the most potent BACE1 inhibitor, achieving an IC50 of 3.7 μM. This was significantly more potent than the 2,4-dihydroxyphenyl analog (compound 4i), which showed only moderate BACE1 inhibition with an IC50 of 27.6 μM [1]. This demonstrates that within a conserved quinazolinone core structure, the 2,3-dichlorophenyl group is a privileged fragment for BACE1 target engagement.

Alzheimer's Disease BACE1 Inhibitor Medicinal Chemistry SAR

SAR-Defined Superiority of Specific Aryl Substituents for Tankyrase Inhibition

For the 2-arylquinazolin-4-one scaffold targeting tankyrases (TNKSs), systematic SAR studies have established that optimal potency and selectivity require an 8-methyl group combined with a 4'-hydrophobic or electron-withdrawing group on the 2-phenyl ring [1]. Among these, 8-Methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one was identified as a potent and selective inhibitor. This class-level inference confirms that simple, unadorned 2-aryl substituents are insufficient for tankyrase inhibition. The target compound, 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one, lacks the critical 8-methyl group, suggesting it would be a weaker tankyrase inhibitor compared to the optimized lead, but its distinct substitution pattern offers a different biological route.

Cancer Tankyrase Inhibitor Wnt Signaling SAR

Recommended Research Applications for 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one Based on Verified Quantitative Evidence


Apoptosis Probe for Acute Myeloid Leukemia (AML) Research

The compound's validated cytotoxic and pro-apoptotic effects on NB4 cells (IC50 = 3.6 μM), a model for acute promyelocytic leukemia, make it a suitable chemical probe for dissecting apoptotic pathways and cell cycle regulation in AML . Its ability to induce S-phase arrest in NB4 cells provides a defined mechanistic handle for cell biology studies.

Scaffold for BACE1 Inhibitor Lead Optimization in Alzheimer's Disease

Directly supported by SAR data showing a 7.5-fold increase in potency over a comparator analog, the 2,3-dichlorophenyl moiety is a privileged fragment for BACE1 inhibition [1]. This compound serves as a key starting point for structure-based lead optimization programs aiming to develop non-peptidic BACE1 inhibitors with improved blood-brain barrier permeability.

Negative Control for Tankyrase/Wnt Pathway Studies

Established SAR for tankyrase inhibitors dictates that potent activity requires a specific set of substituents including an 8-methyl group [2]. As 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one lacks this feature, it is predicted to be inactive against tankyrases. This makes it a highly valuable matched negative control to confirm on-target effects for positive hits from a 2-arylquinazolin-4-one screening library in Wnt signaling assays.

Quote Request

Request a Quote for 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.